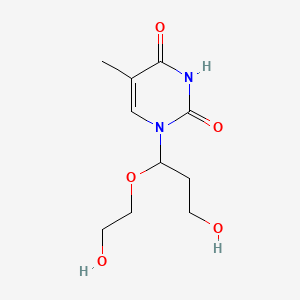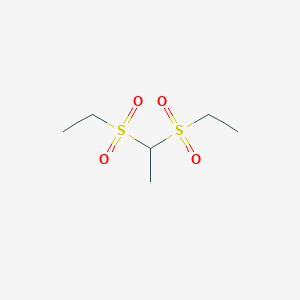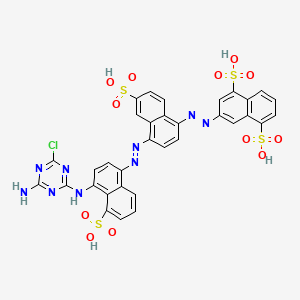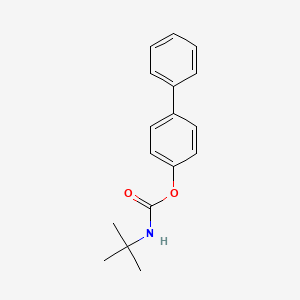![molecular formula C13H17NO3S B12804292 1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid CAS No. 5361-48-8](/img/structure/B12804292.png)
1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC98868 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and significant reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC98868 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of NSC98868 is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Large-scale reactors: to handle the volume of reactants.
Controlled temperature and pressure: conditions to maintain reaction efficiency.
Automated purification systems: to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions: NSC98868 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are typical.
Major Products: The reactions of NSC98868 yield various products depending on the reaction conditions, including:
Oxidized derivatives: with altered functional groups.
Reduced forms: with different oxidation states.
Substituted compounds: with new functional groups replacing original ones.
Scientific Research Applications
NSC98868 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC98868 involves its interaction with specific molecular targets, leading to various biochemical effects. It primarily targets:
Enzymes: Inhibits or activates specific enzymes, altering metabolic pathways.
Receptors: Binds to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Interacts with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
NSC98868 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with analogous structures or functional groups, such as NSC12345 and NSC67890.
Uniqueness: NSC98868 stands out due to its higher reactivity and broader range of applications in scientific research.
Properties
CAS No. |
5361-48-8 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-7-sulfonic acid |
InChI |
InChI=1S/C13H17NO3S/c15-18(16,17)13-6-3-4-10-8-11-5-1-2-7-14(11)9-12(10)13/h3-4,6,11H,1-2,5,7-9H2,(H,15,16,17) |
InChI Key |
DAHVFPCWXMSRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC3=C(CC2C1)C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


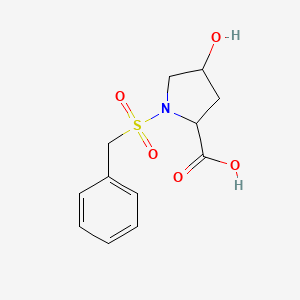
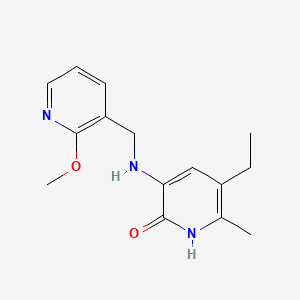
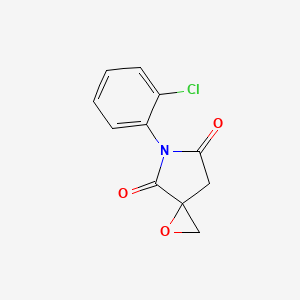
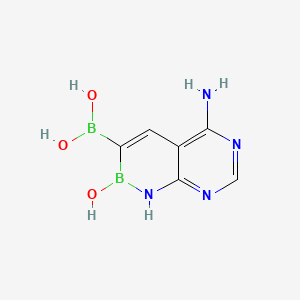
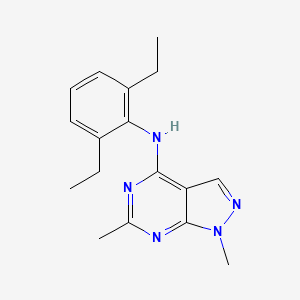
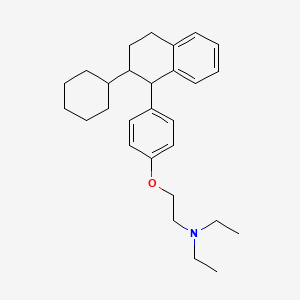
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)
